5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide: is a chemical compound with the following structure:
C13H12N6O
It belongs to the class of tetrazole-containing compounds and exhibits interesting pharmacological properties. Let’s explore further!
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Formation of 2-methoxyphenylhydrazine: Start by reacting 2-methoxyaniline with hydrazine hydrate to obtain 2-methoxyphenylhydrazine.
Tetrazole Formation: Next, react 2-methoxyphenylhydrazine with sodium azide (NaN₃) to form the tetrazole ring.
Carboxamide Formation: Finally, react the tetrazole intermediate with an appropriate carboxylic acid derivative (e.g., 3-chloropyrazole-5-carboxylic acid) to yield the desired compound.
Industrial Production:
The industrial production of this compound involves optimization of the synthetic steps, purification, and scale-up processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, acylations, and cyclizations.
Common Reagents and Conditions:
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigate its effects on cellular pathways, receptors, and enzymes.
Industry: It may find applications in materials science or as a building block for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or hydrophobic interactions.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrazole ring, tetrazole moiety, and methoxyphenyl group sets it apart.
Similar Compounds: Other tetrazole-containing compounds, such as losartan and valsartan.
Biological Activity
5-(2-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a methoxyphenyl group and a tetrazole moiety. This structural configuration contributes to its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C11H12N6O2 |
Molecular Weight | 248.25 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study 1 : A derivative of pyrazole showed an IC50 value of 0.28 µM against HepG2 cancer cells, indicating potent anticancer activity .
- Case Study 2 : Another study reported that pyrazole derivatives induced apoptosis in A549 cell lines, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : Inflammation models using carrageenan-induced edema demonstrated that similar pyrazole derivatives significantly reduced swelling comparable to standard anti-inflammatory drugs .
Enzyme Inhibition
The tetrazole moiety in the compound allows it to interact with various enzymes, particularly those involved in metabolic pathways.
- Mechanism of Action : The compound acts as an enzyme inhibitor by mimicking carboxylic acids, facilitating binding to active sites on enzymes such as cytochrome P450 . This interaction can modulate drug metabolism and enhance therapeutic efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to enzyme active sites, it inhibits their function, which is particularly relevant in cancer therapy where enzyme activity can promote tumor growth.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .
Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | IC50 = 0.28 µM (HepG2) | |
Anti-inflammatory | Significant reduction in edema | |
Enzyme inhibition | Inhibition of cytochrome P450 |
Case Studies on Similar Compounds
Compound | Activity | IC50 Value |
---|---|---|
Pyrazole derivative A | Anticancer (A549) | 0.19 µM |
Pyrazole derivative B | Anti-inflammatory | Comparable to indomethacin |
Pyrazole derivative C | MAO-B inhibition | High activity against MAO isoforms |
Properties
Molecular Formula |
C12H11N7O2 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11N7O2/c1-21-10-5-3-2-4-7(10)8-6-9(15-14-8)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20) |
InChI Key |
OFJNOORQODWZAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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